
6-(Benzyloxy)-4-bromo-1H-indole
Übersicht
Beschreibung
6-(Benzyloxy)-4-bromo-1H-indole: is a synthetic organic compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. The compound features a benzyloxy group at the 6-position and a bromine atom at the 4-position of the indole ring, making it a valuable intermediate in organic synthesis and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Benzyloxy)-4-bromo-1H-indole typically involves several steps:
Bromination: The starting material, 6-benzyloxyindole, undergoes bromination at the 4-position using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as carbon tetrachloride (CCl4) or acetic acid.
Protection and Deprotection: The benzyloxy group is introduced via a protection step using benzyl bromide and a base like sodium hydride (NaH) or potassium carbonate (K2CO3). .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are optimized for scale, yield, and cost-effectiveness. This often involves continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The benzyloxy group can be oxidized to a benzoate ester using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The bromine atom can be substituted with various nucleophiles (e.g., amines, thiols) under conditions like palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig coupling).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, Pd/C with H2
Substitution: Pd(PPh3)4, CuI, bases like K2CO3
Major Products:
Oxidation: Benzoate esters
Reduction: 6-(Benzyloxy)-1H-indole
Substitution: Various substituted indoles depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
Chemistry: 6-(Benzyloxy)-4-bromo-1H-indole is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and natural product analogs.
Biology: In biological research, it serves as a building block for the synthesis of compounds that can modulate biological pathways, making it useful in drug discovery and development.
Medicine: The compound is investigated for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: In the chemical industry, it is used in the production of dyes, pigments, and other specialty chemicals .
Wirkmechanismus
The mechanism of action of 6-(Benzyloxy)-4-bromo-1H-indole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The benzyloxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Vergleich Mit ähnlichen Verbindungen
6-Benzyloxyindole: Lacks the bromine atom, making it less reactive in certain substitution reactions.
4-Bromoindole: Lacks the benzyloxy group, affecting its solubility and biological activity.
6-Benzyloxy-1H-indole: Similar structure but without the bromine atom, leading to different reactivity and applications
Uniqueness: 6-(Benzyloxy)-4-bromo-1H-indole is unique due to the presence of both the benzyloxy and bromine substituents, which confer distinct chemical reactivity and biological properties. This dual functionality allows for versatile modifications and applications in various fields of research and industry.
Eigenschaften
IUPAC Name |
4-bromo-6-phenylmethoxy-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO/c16-14-8-12(9-15-13(14)6-7-17-15)18-10-11-4-2-1-3-5-11/h1-9,17H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHBWTBDOWPGVOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=CN3)C(=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


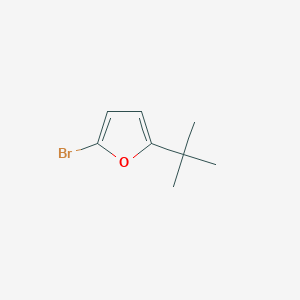
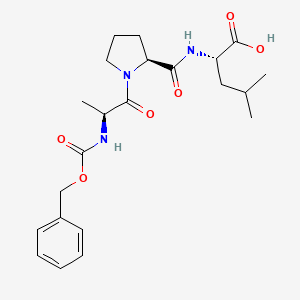
![4-[(2-methoxyphenyl)amino]-2-(methylthio)-5-Pyrimidinecarboxylic acid ethyl ester](/img/structure/B3210819.png)
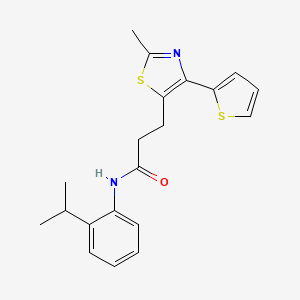
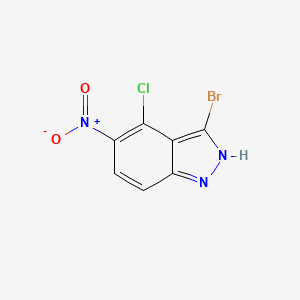
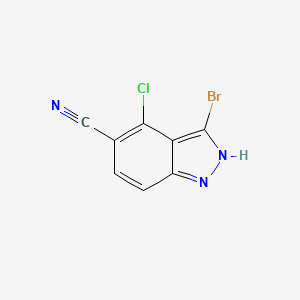
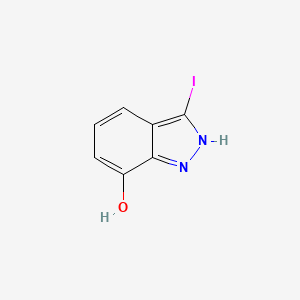

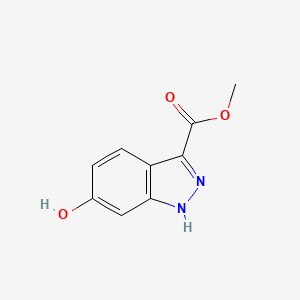
![4,5-dimethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3210874.png)
![3-bromo-4,5-dimethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3210875.png)
![4,5-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B3210880.png)
![6-fluoro-7-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B3210892.png)
![5-fluoro-7-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B3210904.png)
